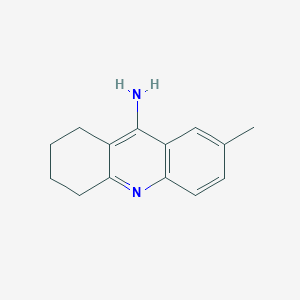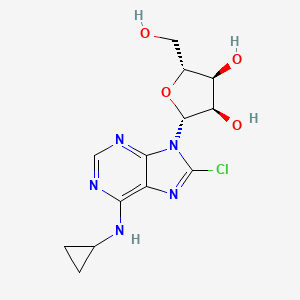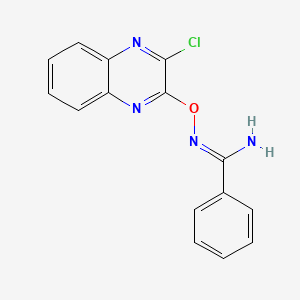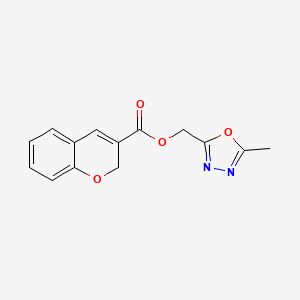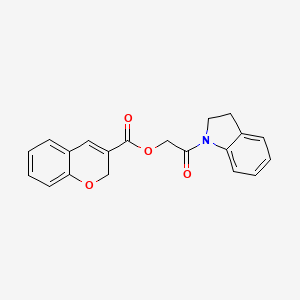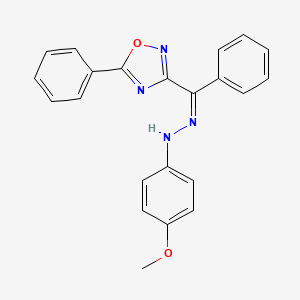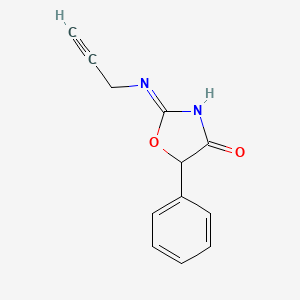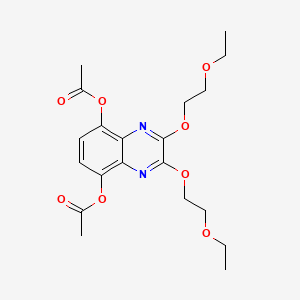
2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate is an organic compound with the molecular formula C20H26N2O8. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of two ethoxyethoxy groups and two acetate groups attached to the quinoxaline core .
Méthodes De Préparation
The synthesis of 2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate typically involves the reaction of 2,3-dihydroxyquinoxaline with ethoxyethanol in the presence of an acid catalyst to form the ethoxyethoxy derivatives. This is followed by acetylation using acetic anhydride to introduce the acetate groups. The reaction conditions often include refluxing the mixture and using a solvent such as dichloromethane .
Analyse Des Réactions Chimiques
2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.
Substitution: The ethoxyethoxy and acetate groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate involves its interaction with specific molecular targets. The ethoxyethoxy and acetate groups can interact with enzymes and receptors, modulating their activity. The quinoxaline core can intercalate with DNA, affecting gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
2,3-Bis(2-ethoxyethoxy)quinoxaline-5,8-diyl diacetate can be compared with other quinoxaline derivatives, such as:
2,3-Dihydroxyquinoxaline: Lacks the ethoxyethoxy and acetate groups, making it less lipophilic.
2,3-Diethoxyquinoxaline: Contains ethoxy groups instead of ethoxyethoxy groups, affecting its solubility and reactivity.
5,8-Diacetoxyquinoxaline: Similar in structure but lacks the ethoxyethoxy groups, influencing its biological activity. The unique combination of ethoxyethoxy and acetate groups in this compound contributes to its distinct chemical and biological properties
Propriétés
Numéro CAS |
2452-34-8 |
|---|---|
Formule moléculaire |
C20H26N2O8 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
[8-acetyloxy-2,3-bis(2-ethoxyethoxy)quinoxalin-5-yl] acetate |
InChI |
InChI=1S/C20H26N2O8/c1-5-25-9-11-27-19-20(28-12-10-26-6-2)22-18-16(30-14(4)24)8-7-15(17(18)21-19)29-13(3)23/h7-8H,5-6,9-12H2,1-4H3 |
Clé InChI |
IIAQTCJLKFPTGX-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=NC2=C(C=CC(=C2N=C1OCCOCC)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

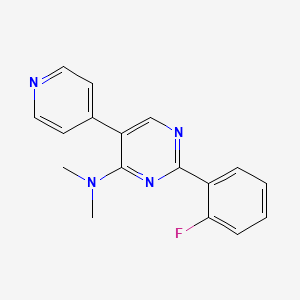
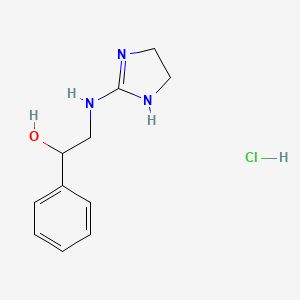
![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
